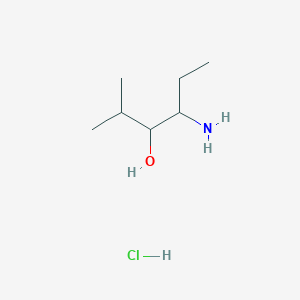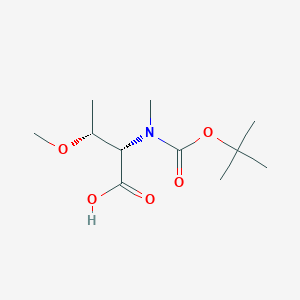
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of a bromine atom at the 7th position, a phenylmethoxycarbonylamino group at the 3rd position, and a carboxylic acid group at the 2nd position
Métodos De Preparación
The synthesis of 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The phenylmethoxycarbonylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable amine with a phenylmethoxycarbonyl chloride derivative.
Carboxylation: The carboxylic acid group at the 2nd position can be introduced through carboxylation reactions, such as the reaction of a suitable precursor with carbon dioxide under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Hydrolysis: The ester or amide groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or amines.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid can be compared with other similar compounds, such as:
7-Bromo-1-benzothiophene-2-carboxylic acid: Lacks the phenylmethoxycarbonylamino group, resulting in different chemical and biological properties.
3-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid:
7-Bromo-3-amino-1-benzothiophene-2-carboxylic acid: Contains an amino group instead of the phenylmethoxycarbonylamino group, affecting its chemical behavior and biological activity.
Propiedades
IUPAC Name |
7-bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S/c18-12-8-4-7-11-13(15(16(20)21)24-14(11)12)19-17(22)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQWMAAGIMDSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SC3=C2C=CC=C3Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)
![1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2359905.png)
![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)

![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)
![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide](/img/structure/B2359917.png)


![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)

